Treibs glycol
Description
Genesis and Early Investigations of Treibs' 119° Glycol
"Treibs' 119° glycol" is a vicinal diol derived from the natural sesquiterpene caryophyllene (B1175711). Specifically, it is formed through the oxidation of caryophyllene oxide. The designation "119°" refers to its melting point, a common practice for identifying new compounds in the era of its discovery. The genesis of this glycol is rooted in the broader exploration of terpene chemistry, which began in the 19th century with investigations into essential oils. jm-distro.com
The formation of Treibs' 119° glycol involves a significant chemical transformation known as a transannular reaction, a process where a bond is formed between atoms on opposite sides of a ring. scripps.edu In the case of caryophyllene oxide, which possesses a unique bicyclic structure with a nine-membered ring, the epoxide ring opening is accompanied by the formation of a new bond across the larger ring, leading to the characteristic structure of the glycol. This type of intramolecular cyclization is a key feature in the chemistry of many medium-ring compounds and has been a subject of interest in the synthesis of complex natural products. researchgate.netacs.orgrsc.org
Pioneering Contributions of A. Treibs in Glycol-Related Chemical Research
Alfred E. Treibs (1899–1983) was a German organic chemist renowned as the founder of organic geochemistry. dbpedia.orgwikipedia.org His most celebrated work, published in the 1930s, was the discovery of metalloporphyrins in petroleum, which provided definitive evidence for the biological origin of crude oil. wikipedia.orgusgs.gov This research connected the molecular structure of porphyrins in geological samples to chlorophyll, a key biological molecule. wikipedia.org
While Treibs is primarily recognized for his work on porphyrins, his research interests extended to other natural products. His investigation into caryophyllene and its derivatives, leading to the characterization of Treibs' 119° glycol, places him within the broader field of terpene chemistry. jm-distro.comfrontiersin.org Terpenes, like porphyrins, are complex natural products whose study has significantly advanced the field of organic chemistry. Treibs' work on this glycol, while not as widely cited as his porphyrin research, demonstrates his application of organic chemistry principles to unravel the structures and reactions of intricate natural molecules.
Evolution of Research Trajectories in Vicinal Diol Chemistry Relevant to Treibs Glycol
The study of vicinal diols, also known as glycols, has a rich history. Early methods for their synthesis involved the oxidation of alkenes using reagents like potassium permanganate (B83412) and osmium tetroxide. organic-chemistry.org These methods, while effective, often lacked stereocontrol. The formation of Treibs' glycol from caryophyllene oxide is an example of a stereospecific reaction, where the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol.
The field of vicinal diol synthesis has evolved significantly over the decades. Key advancements include the development of methods for the stereoselective dihydroxylation of alkenes. The work of K. Barry Sharpless, for instance, led to the development of the Sharpless asymmetric dihydroxylation, a powerful tool for creating chiral diols with high enantioselectivity. More recent research has focused on developing more sustainable and efficient methods for diol synthesis, including the use of new catalysts and environmentally friendly oxidizing agents. organic-chemistry.org The study of transannular reactions, central to the formation of Treibs' glycol, has also progressed, becoming a key strategy in the total synthesis of complex natural products. researchgate.netacs.orgrsc.org
Current Research Landscape and Significance of this compound Studies
While "this compound" itself is not a major focus of contemporary research under this specific name, the broader classes of compounds to which it belongs—sesquiterpenoids and vicinal diols—are of significant interest. Caryophyllene and its oxide are widely studied for their biological activities, which include anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.net Consequently, the synthesis and biological evaluation of caryophyllene derivatives, including various glycols, remain an active area of investigation. nih.govresearchgate.net
Modern research on sesquiterpenoid diols often focuses on their potential therapeutic applications. mdpi.comnih.govrsc.org The unique three-dimensional structures of these molecules make them interesting candidates for drug discovery. Furthermore, the development of new synthetic methods allows for the creation of novel caryophyllene derivatives with potentially enhanced biological activities. nih.gov The study of transannular cyclizations, exemplified by the formation of Treibs' glycol, continues to be a vibrant area of research, enabling the efficient construction of complex molecular architectures found in many natural products. researchgate.netacs.orgrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m0/s1 |
InChI Key |
SFJOMLIUSIKKRA-CTOJOOGHSA-N |
Isomeric SMILES |
C[C@]12CCC3C(CC3(C)C)[C@](C1)(CCC2O)O |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Treibs Glycol and Analogues
Classical Preparative Routes to Treibs' 119° Glycol
The synthesis of the specific compound known as Treibs' 119° Glycol, a C₁₅H₂₆O₃ molecule, has historical roots in the oxidative transformation of a polycyclic natural product. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Oxidative Transformations of Polycyclic Precursors
The primary precursor for Treibs' 119° Glycol is caryophyllene (B1175711) oxide. cdnsciencepub.com Early synthetic work by Treibs involved the oxidation of this polycyclic epoxide using potassium permanganate (B83412) (KMnO₄) in acetone (B3395972). cdnsciencepub.com This reaction yielded the target 119° glycol in very low amounts (1.7%), alongside a more abundant keto oxide (69%) and another glycol with a melting point of 141-142°C (7%). cdnsciencepub.com
A significant improvement in the yield of the 119° glycol was achieved by employing osmium tetroxide (OsO₄) for the hydroxylation of caryophyllene oxide, which boosted the yield to 41%. cdnsciencepub.com This highlights the superior efficiency of osmium tetroxide over potassium permanganate for this specific transformation.
| Oxidizing Agent | Precursor | Product | Yield (%) |
| Potassium Permanganate | Caryophyllene Oxide | Treibs' 119° Glycol | 1.7 |
| Osmium Tetroxide | Caryophyllene Oxide | Treibs' 119° Glycol | 41 |
Mechanistic Considerations in Glycol Formation from Olefin Oxidation
The general mechanism for the oxidation of alkenes to vicinal diols by reagents like osmium tetroxide and potassium permanganate involves the formation of a cyclic ester intermediate. libretexts.orglibretexts.org The process is a concerted syn-addition, where the oxidant adds across the double bond from the same face, leading to a cis-diol. libretexts.orgjove.com In this reaction, the pi bond of the alkene acts as a nucleophile, attacking the metal of the oxidizing agent (e.g., OsO₄), which results in a cyclic osmate ester. jove.com This intermediate is then hydrolyzed to yield the glycol. jove.com
However, the formation of Treibs' 119° Glycol is more complex. It is not a simple vicinal diol. The reaction initially forms the 142° glycol (structure III), which is the expected vicinal diol. cdnsciencepub.com This intermediate then undergoes an intramolecular transannular displacement. cdnsciencepub.comresearchgate.netcdnsciencepub.com Specifically, the tertiary hydroxyl group attacks the epoxide ring, leading to the formation of the final, oxygen-bridged, non-vicinal 119° glycol (structure IVa). cdnsciencepub.com This unique structure explains why it is resistant to cleavage by lead tetraacetate, a classic test for 1,2-diols. cdnsciencepub.com The conversion of the 142° diol to the 119° glycol can also be achieved cleanly by refluxing with methanolic sodium hydroxide. cdnsciencepub.com
Contemporary Approaches in Vicinal Diol Synthesis
Modern organic synthesis has developed numerous sophisticated methods for creating vicinal diols, focusing on catalytic efficiency, selectivity, and sustainability.
Catalytic Hydroxylation Strategies
To overcome the toxicity and high cost of stoichiometric osmium tetroxide, catalytic versions have been developed. The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the catalyst. wikipedia.org Similarly, the Milas hydroxylation employed hydrogen peroxide as the oxidant, though it was often plagued by overoxidation. wikipedia.org
Other transition metals have also been harnessed for this transformation. Rhenium(VII) oxide (Re₂O₇), for instance, can catalyze the hydroxylation of alkenes to vicinal diols using hydrogen peroxide (H₂O₂). psu.edu The reaction is believed to proceed through an epoxidation step, followed by acid-catalyzed ring-opening to form the diol. psu.edu This catalytic system can be recycled and reused multiple times without significant loss of activity. psu.edu
| Alkene | Solvent | Yield of Diol (%) |
| Oct-1-ene | 1,4-Dioxane | 40 |
| Cyclohexene | 1,4-Dioxane | 79 |
| Cyclo-octene | 1,4-Dioxane | 84 |
| Octadec-9-ene | 1,4-Dioxane | 73 (average over 6 runs) |
Chemo- and Stereoselective Synthetic Pathways
Controlling the three-dimensional arrangement of the hydroxyl groups (stereoselectivity) is a central theme in modern synthesis. The Sharpless asymmetric dihydroxylation is a landmark method that uses catalytic OsO₄ with a chiral ligand to achieve high enantioselectivity in the synthesis of chiral diols from prochiral alkenes. wikipedia.orgrsc.org
Enzymatic and bio-catalytic methods offer exceptional selectivity. uni-duesseldorf.de By combining thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes for carboligation with alcohol dehydrogenases (ADHs) for reduction, all four possible stereoisomers of a 1,2-diol like 1-phenylpropane-1,2-diol (B147034) can be synthesized with very high stereoselectivity (ee > 99%, de > 99%). uni-duesseldorf.deacs.org The choice of specific enzymes from a "toolbox" dictates which stereoisomer is formed. acs.org
Furthermore, electrochemical strategies have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. rsc.org These methods avoid the need for transition metal catalysts or external chemical oxidants, proceeding through an electro-oxidation of the olefin followed by nucleophilic attack. rsc.org Dual catalysis systems, combining photoredox and nickel catalysts, have also been employed for the enantioconvergent synthesis of functionalized sec,tert-vicinal diols. nih.gov
Green Chemistry Principles in Glycol Synthesis
Green chemistry aims to make chemical processes more environmentally benign. In glycol synthesis, this involves several approaches. One strategy is the use of greener solvents. Polyethylene (B3416737) glycol (PEG) has emerged as a non-toxic, biodegradable, and recyclable reaction medium for various organic syntheses. nsf.govsioc-journal.cn Water is also an ideal green solvent, and iodine-catalyzed dioxygenation of alkenes to form vicinal diols has been successfully performed in water. organic-chemistry.org
Another key principle is the use of renewable feedstocks. Significant research has focused on producing glycols from biomass instead of petroleum. rsc.org For example, Genomatica developed a fermentation process using engineered E. coli to produce 1,3-butylene glycol from renewable sugars, a method that avoids hazardous heavy metals and petroleum-derived precursors like acetaldehyde (B116499). epa.gov Similarly, sustainable routes to ethylene (B1197577) glycol (EG) are being developed from syngas (a mixture of carbon monoxide and hydrogen) via the carbonylation of ethanol (B145695) to diethyl oxalate, followed by hydrogenation. nih.gov The ethanol co-product can be recycled, creating a more sustainable loop. nih.gov
Biosynthetic Pathways for Glycol Production: Conceptual Parallels and Divergences
While direct biosynthetic pathways for a specific "Treibs glycol" are not documented, examining the microbial production of other diols provides a robust conceptual framework. Nature has evolved sophisticated metabolic routes to produce valuable diols like 1,2-propanediol and 2,3-butanediol (B46004), often from renewable feedstocks. These processes offer insights into how similar compounds could be synthesized biologically.
Microbial Fermentation Strategies for Related Diols
Microbial fermentation is a cornerstone of biotechnology for producing bulk and fine chemicals. Several microorganisms have been engineered to produce diols with high efficiency. nih.gov
1,2-Propanediol (1,2-PDO): This compound can be produced microbially through several distinct pathways. nih.gov
From Deoxy Sugars: Some bacteria can naturally ferment 6-deoxy sugars like L-rhamnose and L-fucose to produce (R)-1,2-PDO. nih.gov
From Common Sugars: A more versatile approach involves metabolic engineering of common production hosts like Escherichia coli or Saccharomyces cerevisiae. In this strategy, the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) is converted to methylglyoxal, which is then reduced to either (R)- or (S)-1,2-PDO depending on the specific reductases used. nih.gov
From Lactic Acid: A newer pathway involves the anaerobic degradation of lactic acid to generate 1,2-PDO. nih.gov
2,3-Butanediol (2,3-BDO): This diol is a promising platform chemical that can be produced efficiently via fermentation. nih.gov The central pathway begins with pyruvate (B1213749), a key hub in cellular metabolism. osti.gov
Two molecules of pyruvate are condensed by α-acetolactate synthase to form α-acetolactate. osti.gov
This intermediate is then decarboxylated to acetoin (B143602) by α-acetolactate decarboxylase. osti.gov
Finally, acetoin is reduced to 2,3-BDO by 2,3-butanediol dehydrogenase. osti.gov
Metabolic engineering efforts focus on redirecting carbon flux towards these pathways by amplifying the expression of key enzymes and deleting competing pathways that lead to byproducts like ethanol or lactate. osti.govnih.gov Organisms such as Klebsiella oxytoca, Bacillus subtilis, and the thermophilic Caldicellulosiruptor bescii have been successfully engineered for high-titer 2,3-BDO production from various feedstocks, including lignocellulosic biomass. nih.govasm.org
Table 1: Examples of Engineered Microbial Systems for Diol Production
| Diol Product | Microorganism | Key Engineering Strategy | Substrate | Titer / Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Butanediol | Klebsiella oxytoca | Deletion of byproduct pathways (lactate, formate, ethanol). | Mixed sugars | ~150 g/L | nih.govosti.gov |
| 2,3-Butanediol | Saccharomyces cerevisiae | Amplification of 2,3-BDO pathway; redirection from ethanol. | Glucose | High yield and productivity reported. | nih.gov |
| 2,3-Butanediol | Caldicellulosiruptor bescii | Integration of a thermostable secondary alcohol dehydrogenase. | Unpretreated switchgrass | Demonstrated production at 65-70°C. | asm.org |
| (S)-1,2-Pentanediol | Candida parapsilosis | Microbial stereoinversion of racemic 1,2-pentanediol. | Racemic 1,2-pentanediol | 27.9 g/L (93% molar yield) | tandfonline.com |
| 1,2-Propanediol | Klebsiella pneumoniae | Utilizes coenzyme B12-dependent diol dehydratase. | 1,2-Propanediol | Anaerobic growth demonstrated. | nih.gov |
Enzymatic Cascade Reactions in Diol Formation
Beyond whole-cell fermentation, isolated enzymes can be combined in vitro to create synthetic cascade reactions for producing chiral diols with high precision. uni-duesseldorf.de These cascades offer excellent stereoselectivity and operate under mild, environmentally friendly conditions. rsc.orgrsc.org
A common strategy for synthesizing vicinal diols involves a two-step cascade:
C-C Bond Formation: A thiamine diphosphate (ThDP)-dependent enzyme catalyzes the carboligation of two aldehyde molecules to form an α-hydroxy ketone intermediate. uni-duesseldorf.de
Stereoselective Reduction: An alcohol dehydrogenase (ADH) then reduces the ketone group of the intermediate to a hydroxyl group, yielding the final vicinal diol. uni-duesseldorf.de The stereochemical outcome of this step is dictated by the specific ADH chosen, as different enzymes exhibit distinct stereopreferences. uni-duesseldorf.de
A critical challenge in these cascades is the regeneration of expensive nicotinamide (B372718) cofactors (NADH or NADPH) required by the ADH. uni-duesseldorf.de This is often solved using either a substrate-coupled or enzyme-coupled approach. For instance, a sacrificial alcohol (like isopropanol (B130326) or ethanol) can be added to the system, which is oxidized by a second dehydrogenase to regenerate the cofactor, producing a ketone or aldehyde byproduct. uni-duesseldorf.deacs.org
Recently, a three-enzyme cascade was developed to convert diols into valuable amino alcohols. rsc.org This system combines an alcohol dehydrogenase, a transaminase, and an alanine (B10760859) dehydrogenase for cofactor recycling, showcasing the modularity and potential of enzymatic cascades for generating complex, functionalized molecules from simple precursors. rsc.org
Elucidation of Reaction Mechanisms Involving Treibs Glycol
Oxidative Transformations of Treibs' 119° Glycol
The oxidative reactivity of Treibs' glycol is highly dependent on the nature of the oxidizing agent and the specific structural arrangement of its hydroxyl groups. Containing both a secondary and a tertiary alcohol, its behavior deviates significantly from that of simple vicinal diols.
Chromic acid-pyridine reagents, such as Pyridinium (B92312) Chlorochromate (PCC), are mild oxidizing agents used to convert primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.comlibretexts.org Unlike stronger chromic acid solutions (Jones reagent), PCC operates under anhydrous conditions, which prevents the over-oxidation of aldehydes to carboxylic acids. masterorganicchemistry.comchemistrysteps.com
In the case of Treibs' 119° glycol, which possesses one secondary and one tertiary hydroxyl group, treatment with a chromic acid-pyridine reagent would selectively oxidize the secondary alcohol to the corresponding ketone. The tertiary alcohol would remain unreacted due to the absence of a hydrogen atom on the carbinol carbon.
The mechanism for the oxidation of the secondary alcohol proceeds through several steps:
Chromate Ester Formation: The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom of the PCC reagent. libretexts.org
Proton Transfer: A proton is transferred from the now-positive hydroxyl group to one of the oxygen atoms on the chromium, possibly facilitated by the pyridinium salt. masterorganicchemistry.com
Elimination: A base (such as pyridine (B92270) or the chloride ion) removes the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction where the electrons from the C-H bond form the new C=O double bond, and the O-Cr bond breaks, reducing Cr(VI) to Cr(IV). libretexts.orgchemistrysteps.com
This selective oxidation provides a method for the targeted modification of Treibs' glycol, yielding a hydroxy-ketone derivative.
The oxidative cleavage of glycols using periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) is a characteristic reaction of vicinal diols (1,2-diols). libretexts.orglibretexts.org This reaction, known as the Malaprade reaction (for periodic acid) or the Criegee oxidation (for lead tetraacetate), involves the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds (aldehydes or ketones). wikipedia.org
The mechanism for both reagents is understood to proceed through a cyclic intermediate—a cyclic periodate (B1199274) or plumbate ester. wikipedia.orgyoutube.com The formation of this five-membered ring is essential for the reaction to occur. libretexts.org
Crucially, research has shown that Treibs' 119° glycol is recovered unchanged when treated with lead tetraacetate. cdnsciencepub.com This lack of reactivity is a direct consequence of its molecular structure. Treibs' glycol is not a vicinal diol; its two hydroxyl groups are separated by several carbon atoms within a rigid, bridged-ring system. This spatial separation makes the formation of the required cyclic intermediate impossible, thus inhibiting the oxidative cleavage pathway. cdnsciencepub.com
| Parameter | Periodic Acid (HIO₄) / Lead Tetraacetate (Pb(OAc)₄) |
|---|---|
| Substrate Requirement | Must be a vicinal (1,2-) diol. |
| Key Mechanistic Step | Formation of a cyclic periodate or plumbate ester intermediate. |
| Reaction Outcome on Vicinal Diol | Cleavage of the C-C bond to form two carbonyl compounds. |
| Reactivity with Treibs' 119° Glycol | No reaction; the non-vicinal structure prevents formation of the cyclic intermediate. |
Rearrangement Reactions of Treibs Glycol and Proximate Derivatives
The complex, strained ring system of Treibs' glycol and its derivatives makes them potential candidates for various rearrangement reactions, particularly under acidic conditions that can generate carbocation intermediates.
The pinacol (B44631) rearrangement is the archetypal acid-catalyzed rearrangement of a 1,2-diol into a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a highly stable resonance-delocalized cation (an oxonium ion). chemistrysteps.com The mechanism involves:
Protonation of one of the hydroxyl groups by an acid catalyst. masterorganicchemistry.com
Loss of the protonated hydroxyl group as a water molecule, forming a carbocation. In asymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org
A 1,2-migratory shift of an alkyl or aryl group from the adjacent carbon to the carbocation center. masterorganicchemistry.com
Deprotonation of the remaining hydroxyl group to yield the final carbonyl compound. byjus.com
Similar to its inertness towards oxidative cleavage, the non-vicinal structure of Treibs' glycol precludes it from undergoing a classic pinacol rearrangement. The hydroxyl groups are not on adjacent carbons, preventing the requisite 1,2-shift of a migrating group onto a carbocationic center generated by the loss of the neighboring hydroxyl. Therefore, the direct conversion of Treibs' glycol to a "pinacolone"-type product via this specific mechanism is not structurally feasible.
While a true pinacol rearrangement is not possible, the structure of Treibs' glycol is susceptible to other forms of acid-catalyzed skeletal reorganization. The presence of two alcohol functionalities and an ether linkage within a strained polycyclic framework provides multiple sites for protonation.
Under strong acidic conditions, protonation of one of the hydroxyl groups (likely the tertiary one, as its departure would form a more stable tertiary carbocation) or the ether oxygen can occur. The subsequent loss of water or opening of the protonated ether could initiate a cascade of carbocation-mediated rearrangements. These reorganizations would be driven by factors such as the relief of ring strain and the formation of more stable carbocation intermediates through hydride or alkyl shifts. Such complex rearrangements are common in terpene and steroid chemistry, where they can lead to profound changes in the carbon skeleton. nih.gov
| Factor | Influence on Acid-Catalyzed Rearrangement |
|---|---|
| Carbocation Stability | Rearrangements proceed to form a more stable carbocation (e.g., secondary to tertiary). |
| Ring Strain | Shifts can occur to expand or contract rings, relieving steric or torsional strain. |
| Migratory Aptitude | The inherent tendency of a group (H, alkyl, aryl) to migrate influences the product outcome. |
| Reaction Conditions | Acid strength, temperature, and solvent can dictate the extent and pathway of reorganization. |
Nucleophilic Addition Reactions of this compound as a Diol
The hydroxyl groups of a diol can function as nucleophiles, most commonly by adding to the electrophilic carbon of a carbonyl group. masterorganicchemistry.com This reaction, which is typically acid-catalyzed, converts aldehydes or ketones into hemiacetals and subsequently into acetals. libretexts.orgbyjus.com When a diol is used as the nucleophile, a stable cyclic acetal (B89532) is formed. libretexts.org
The mechanism for cyclic acetal formation involves several equilibrium steps:
Carbonyl Activation: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com
First Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the carbonyl carbon, forming a tetrahedral intermediate. byjus.com
Hemiacetal Formation: Deprotonation of the attacking oxygen yields a hemiacetal. libretexts.org
Leaving Group Formation: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Carbocation Formation: The loss of water generates a resonance-stabilized oxonium ion. libretexts.org
Second Nucleophilic Attack: The second hydroxyl group of the original diol molecule attacks the carbocation intramolecularly, closing the ring. youtube.com
Acetal Formation: Deprotonation of the final intermediate yields the neutral cyclic acetal and regenerates the acid catalyst. youtube.com
Treibs' glycol, as a diol, has the potential to undergo this reaction. However, the formation of a stable cyclic acetal (typically a five-membered dioxolane or six-membered dioxane ring) depends on the ability of its two hydroxyl groups to comfortably span the carbonyl carbon of a reaction partner. Given the rigid, polycyclic structure of Treibs' glycol, the distance and orientation between its hydroxyl groups may create significant steric hindrance, potentially making the formation of a simple cyclic acetal with common aldehydes or ketones challenging.
Acetal and Ketal Formation Mechanisms
The diol functionality of this compound allows it to react with aldehydes and ketones to form cyclic acetals and ketals, respectively. These reactions are typically acid-catalyzed and are important for the protection of the hydroxyl groups or the carbonyl group in organic synthesis.
The general mechanism for cyclic acetal formation involves the reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol. In the context of this compound, the two hydroxyl groups can react with an aldehyde (R-CHO) or a ketone (R-CO-R') in the presence of an acid catalyst (H⁺).
The mechanism proceeds through the following key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the first hydroxyl group: One of the hydroxyl groups of this compound acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
Protonation of the hemiacetal hydroxyl group: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
Intramolecular nucleophilic attack by the second hydroxyl group: The second hydroxyl group of the this compound molecule attacks the carbocation, leading to the formation of a cyclic structure.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final cyclic acetal or ketal.
This reaction is reversible, and the acetal or ketal can be hydrolyzed back to the diol and the carbonyl compound by treatment with aqueous acid.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aldehyde (R-CHO) | Acid (H⁺) | Cyclic Acetal |
| This compound | Ketone (R-CO-R') | Acid (H⁺) | Cyclic Ketal |
Intramolecular Cyclization Pathways
The spatial arrangement of the two hydroxyl groups in this compound can facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of cyclic ethers. These reactions are also typically acid-catalyzed.
The mechanism for the acid-catalyzed intramolecular cyclization of a diol involves the following steps:
Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by an acid catalyst, converting it into a good leaving group (water).
Nucleophilic attack: The other hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.
Formation of a cyclic ether: This intramolecular S(_N)2 reaction results in the displacement of a water molecule and the formation of a cyclic ether. The size of the resulting ring will depend on the proximity and orientation of the reacting groups.
In the case of this compound, the feasibility and outcome of such a cyclization would be highly dependent on the stereochemistry and the conformational flexibility of the caryolane framework, which would dictate whether the hydroxyl groups can achieve the necessary proximity for ring closure.
| Starting Material | Condition | Product |
| This compound | Acid Catalyst (H⁺) | Cyclic Ether |
Reductive Transformations and Derivatization Pathways
The hydroxyl groups of this compound can undergo various reductive transformations and derivatization reactions. These modifications are useful for altering the polarity and biological activity of the molecule, as well as for preparing it for further synthetic steps.
Reductive Transformations:
While the hydroxyl groups themselves are not readily reduced, they can be first converted into better leaving groups, such as tosylates or mesylates, and then subjected to reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process would result in the deoxygenation of the diol to the corresponding caryolane.
Derivatization Pathways:
Derivatization of the hydroxyl groups is a common strategy to modify the properties of polyhydroxylated natural products.
Esterification: The hydroxyl groups of this compound can be readily converted to esters by reaction with acyl chlorides or acid anhydrides in the presence of a base. For instance, treatment with acetic anhydride (B1165640) would yield the corresponding diacetate derivative. A historical study on the dehydration of Treibs' glycol noted that heating with acetic anhydride resulted in the formation of a diacetate, which could be easily hydrolyzed back to the glycol. gla.ac.uk
Ether Formation: The hydroxyl groups can also be converted to ethers via the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide.
Silylation: Silylation is a common method for protecting hydroxyl groups and increasing the volatility of the compound for gas chromatography analysis. Reagents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) can be used to form silyl (B83357) ethers.
These derivatization reactions allow for the systematic modification of the structure of this compound, which can be valuable for structure-activity relationship studies.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Acyl chloride or Acid anhydride | Ester |
| Ether Formation | Strong base, Alkyl halide | Ether |
| Silylation | Silyl chloride | Silyl Ether |
Theoretical and Computational Chemistry Studies of Treibs Glycol Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical investigations are powerful tools for understanding the behavior of molecules at the electronic level. unt.edu Such studies for glycols like ethylene (B1197577) glycol have provided insights into their conformational preferences and reactivity. rsc.org However, specific research applying these methods to Treibs' 119° Glycol is not available in the current scientific literature.
Conformational Analysis and Energetic Landscapes
A conformational analysis would involve mapping the potential energy surface of Treibs' glycol to identify its stable conformers and the energy barriers between them. For simpler molecules like ethylene glycol, studies have identified numerous conformational states and calculated their relative energies. rsc.orgnih.gov This type of detailed energetic landscape has not been computationally determined for the more complex, strained ring system of Treibs' 119° Glycol.
Transition State Characterization for Glycol-Involved Reactions
Characterizing the transition states of reactions involving Treibs' glycol would be crucial for understanding its reaction mechanisms and kinetics. This involves locating the highest energy point along a reaction coordinate. While computational methods are routinely used for this purpose in organic chemistry, no studies have been published that specifically characterize transition states for reactions involving Treibs' 119° Glycol.
Molecular Dynamics Simulations of Treibs Glycol in Various Environments
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of Treibs' glycol in different solvents or environments, revealing information about its solvation, aggregation, and transport properties. nih.gov Extensive MD simulations have been performed on simpler glycols to understand their hydrogen-bond networks and liquid structure. nih.govucdavis.eduresearchgate.net However, the scientific literature lacks any reports of MD simulations being conducted on Treibs' 119° Glycol.
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry allows for the prediction of various spectroscopic signatures, such as NMR, IR, and Raman spectra, which can aid in experimental characterization. While the original study on Treibs' 119° Glycol reported its n.m.r. spectrum, modern computational predictions that could refine these assignments are absent from the literature. cdnsciencepub.com
Computational Design of Novel this compound Derivatives with Targeted Reactivity
The computational design of new molecules involves using theoretical models to predict the properties of novel derivatives before their synthesis. This rational design approach could be used to modify the structure of Treibs' glycol to achieve specific reactivity or properties. This area of research has not been explored for Treibs' 119° Glycol.
Advanced Spectroscopic and Analytical Methodologies for Treibs Glycol Characterization
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete structural and stereochemical determination of intricate molecules like Treibs' glycol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques and specific pulse sequences are crucial for unambiguous assignment.
Two-dimensional NMR experiments are fundamental in establishing the connectivity of atoms within the Treibs' glycol molecule. By correlating NMR signals, these techniques build a comprehensive picture of the molecular framework.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Treibs' glycol, a ¹H-¹H COSY spectrum would reveal the proton-proton network within the bicyclic core and the side chains, allowing for the tracing of the carbon skeleton from one proton to the next. For instance, the correlation between the methine proton of a secondary alcohol and its neighboring protons can be clearly established.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. In the context of Treibs' glycol, each protonated carbon would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire structure, including quaternary carbons and connections across heteroatoms (like the ether linkage in Treibs' glycol), HMBC is employed. This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, HMBC would show correlations from the methyl protons to the adjacent quaternary carbons, confirming their placement in the structure. The spectrum of the precursor, caryophyllene (B1175711) oxide, demonstrates the power of these 2D techniques in mapping its complex bicyclic structure, a foundation upon which the analysis of Treibs' glycol would be built. mit.edu
A summary of typical 2D NMR experiments and their applications for Treibs' glycol is presented below:
| NMR Experiment | Type of Correlation | Information Gained for Treibs' Glycol |
| COSY | ¹H-¹H | Reveals proton-proton coupling networks, helps trace the carbon skeleton. |
| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, crucial for identifying quaternary carbons and linkages across the ether bond. |
| NOESY/ROESY | ¹H-¹H (through space) | Determines spatial proximity of protons, essential for stereochemical assignment. |
For complex stereochemical challenges, such as those presented by the multiple chiral centers in Treibs' glycol, advanced NMR pulse sequences are utilized.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining stereochemistry. They detect protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a NOE or ROE cross-peak between two protons indicates their spatial proximity, which helps in assigning the relative configuration of stereocenters. For a rigid bicyclic system like Treibs' glycol, NOESY data can differentiate between cis and trans ring junctions and the orientation of substituents.
¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is a valuable tool for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This information, combined with the ¹³C NMR spectrum, simplifies the assignment of carbon types. mit.edu
The combination of these advanced NMR techniques allows for a complete and unambiguous determination of the constitution, configuration, and conformation of Treibs' glycol in solution.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which is used to validate the molecular formula of Treibs' glycol (C₁₅H₂₆O₃). Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
Glycols, including Treibs' glycol, can sometimes be challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS) due to their polarity and low volatility. Derivatization is a chemical modification process used to convert the analyte into a product that has improved chromatographic and mass spectrometric properties.
Common derivatization strategies for glycols include:
Silylation: This is one of the most common methods, where the hydroxyl groups of the glycol are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). scispace.comtandfonline.com TMS derivatives are more volatile and thermally stable, leading to better peak shapes in GC and characteristic fragmentation patterns in MS.
Acylation: Reagents such as acetic anhydride (B1165640) can be used to convert the hydroxyl groups into esters. chromforum.org This increases the molecular weight and can lead to predictable fragmentation pathways.
Esterification with Chloroformates: This method can produce derivatives with good GC properties and distinct mass spectra.
The choice of derivatization reagent can be tailored to enhance the detection and structural elucidation of the glycol. For example, using a novel reagent like 4-carbethoxyhexafluorobutyryl chloride can convert a small molecule like a glycol into a much larger derivative with a characteristic fragmentation pattern, aiding in its unambiguous identification. oup.com
| Derivatization Method | Reagent Example | Effect on Glycol Molecule | Benefit for MS Analysis |
| Silylation | BSTFA | Converts -OH to -O-Si(CH₃)₃ | Increased volatility and thermal stability for GC-MS. |
| Acylation | Acetic Anhydride | Converts -OH to -O-C(O)CH₃ | Increased molecular weight, predictable fragmentation. |
| Esterification | Pivalic Acid Anhydride | Converts -OH to pivaloyl esters | Can derivatize any glycol, produces specific fragment ions. oup.com |
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and the definitive identification of compounds like Treibs' glycol.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. gcms.cz After potential derivatization, Treibs' glycol can be separated from other components on a GC column and subsequently ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum will show a molecular ion peak (or a peak corresponding to the derivatized molecule) and a series of fragment ions. The fragmentation pattern of sesquiterpenoids like caryophyllene and its derivatives often involves characteristic losses of small neutral molecules and rearrangements, providing a structural fingerprint. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the technique of choice. thermofisher.comnih.gov Treibs' glycol can be separated using reverse-phase high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods often produce a prominent protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+Na]⁺), which directly gives the molecular weight. Tandem mass spectrometry (MS/MS) can then be performed on this parent ion to induce fragmentation and obtain structural information. researchgate.net The fragmentation of sesquiterpenoids in MS/MS can be complex but often reveals characteristic patterns that aid in identification. semanticscholar.org
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmdpi.comnih.gov These techniques are complementary and serve as excellent methods for confirming the presence of key structural features in Treibs' glycol.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For Treibs' glycol (C₁₅H₂₆O₃), the IR spectrum would be expected to show:
A broad, strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.
Strong absorption bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. For Treibs' glycol, the Raman spectrum would also show C-H and C-O stretching vibrations. It can be particularly useful for analyzing the skeletal vibrations of the bicyclic carbon framework. As a non-destructive technique that is insensitive to water, Raman spectroscopy can be advantageous for analyzing biological or aqueous samples. nih.gov The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, confirming the presence of its key functional groups and offering a unique spectroscopic fingerprint.
A table of expected vibrational frequencies for Treibs' glycol is provided below:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | Typically weak |
| Alkyl (C-H) | C-H Stretch | 3000-2850 (strong) | Strong |
| Ether/Alcohol (C-O) | C-O Stretch | 1150-1050 (strong) | Moderate |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography is a definitive technique for determining the absolute three-dimensional structure of a crystalline solid. For Treibs glycol (also known as Caryolane-1,9β-diol), the applicability of this method is contingent upon obtaining the compound in a well-defined single crystal form. Research indicates that this compound can be isolated as colorless needles, a crystalline morphology often suitable for X-ray diffraction analysis. thieme-connect.com
While the technique is frequently recommended in methodological discussions for the unambiguous assignment of stereochemistry for caryolane-type sesquiterpenoids and their novel derivatives, publicly accessible, detailed crystal structure data for this compound itself is not prevalent in the surveyed scientific literature. Studies that have isolated this compound have often employed X-ray crystallography to elucidate the structures of other novel compounds isolated in the same research. acs.orgacs.org For instance, in studies on constituents from various plants, while Caryolane-1,9β-diol was identified, the X-ray crystallographic analysis detailed in the publications was performed on other new or more complex molecules. acs.orgingentaconnect.com
Therefore, while this compound is amenable to X-ray crystallographic analysis, and this method is considered a gold standard for structural elucidation of its derivatives, a comprehensive, published crystal structure of the parent compound was not identified in the scope of this review. Such an analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the absolute configuration of its chiral centers.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for the isolation of this compound from complex natural extracts and for the subsequent assessment of its purity. A variety of chromatographic methods are employed, leveraging differences in polarity, size, and adsorption characteristics to separate the compound from other phytochemicals.
Initial isolation from plant material typically involves solvent extraction followed by multi-step chromatographic purification. Column chromatography using silica (B1680970) gel is a foundational technique, often utilizing a gradient elution system with solvents of increasing polarity, such as hexane-ethyl acetate (B1210297) mixtures. This step serves to fractionate the crude extract and enrich the fractions containing this compound.
For finer purification, High-Performance Liquid Chromatography (HPLC), particularly in a preparative format (Prep-HPLC), is utilized to achieve high purity levels (>95%). In some methodologies, the crude glycol mixture obtained from synthesis or extraction is first acetylated to form the diacetate derivative. This derivative can be purified using preparative thin-layer chromatography (t.l.c.), after which the pure acetate is saponified to yield high-purity this compound. acs.org
For analytical purposes, such as confirming enantiomeric purity, specialized chiral HPLC methods have been recommended. The use of a chiral column, for instance, can validate the stereochemical integrity of the isolated or synthesized compound.
The table below summarizes the chromatographic techniques reported for the isolation and purification of this compound.
Table 1: Summary of Chromatographic Techniques for this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Initial fractionation and isolation | |
| Preparative HPLC (Prep-HPLC) | Not specified | Not specified | High-purity isolation (>95%) | |
| Preparative Thin-Layer Chromatography (t.l.c.) | Not specified | Not specified | Purification of the diacetate derivative | acs.org |
Derivatization and Functionalization Chemistry of Treibs Glycol
Esterification and Etherification Reactions of Hydroxyl Groups
The hydroxyl groups of ethylene (B1197577) glycol are readily converted into esters and ethers, significantly altering the molecule's physical and chemical properties.
Esterification is a fundamental reaction where ethylene glycol reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. The esterification of ethylene glycol with acetic acid, for instance, proceeds in a stepwise manner to first form ethylene glycol monoacetate and then ethylene glycol diacetate. researchgate.netacs.org The kinetics of this reversible reaction have been studied extensively, with factors such as temperature, catalyst loading, and the molar ratio of reactants influencing the conversion and product selectivity. fkit.hrsrce.hr For example, using a cation exchange resin as a catalyst, the reaction rate increases with temperature. acs.org
| Kinetic Model | Parameters Investigated | Key Findings | Reference |
|---|---|---|---|
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | Temperature, Catalyst Loading, Molar Ratio | The model accurately predicts experimental data, with reaction rates increasing with temperature. | fkit.hr |
| Pseudohomogeneous Model | Temperature, Reactant Composition | The reaction rate increases with temperature, with nearly the same equilibrium composition reached between 333.15 K and 363.15 K. | acs.org |
Etherification involves the reaction of ethylene glycol with alkylating agents to form ethers. A notable example is the reaction with isobutylene in the presence of a strongly acidic cation-exchange resin to produce ethylene glycol mono-tert-butyl ether, a useful solvent. google.com The reaction conditions can be controlled to favor the mono-ether over the di-ether. google.com Furthermore, the intramolecular dehydration of ethylene glycol, typically under acidic conditions, leads to the formation of the cyclic ether 1,4-dioxane. vedantu.comnih.govgoogle.comgoogle.comyoutube.com
Formation of Cyclic Acetals and Ketals as Protecting Groups
Ethylene glycol is widely used to protect carbonyl groups (aldehydes and ketones) by forming cyclic acetals and ketals, respectively. study.comyoutube.comlibretexts.orglibretexts.org This reaction is acid-catalyzed and reversible. The resulting 1,3-dioxolane ring is stable to basic and nucleophilic reagents, making it an effective protecting group in multistep syntheses. wikipedia.org
The formation of a cyclic acetal (B89532) is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules. youtube.com Once the desired transformations elsewhere in the molecule are complete, the protecting group can be removed by treatment with aqueous acid to regenerate the carbonyl group. wikipedia.org
| Carbonyl Compound | Reagent | Protecting Group Formed | Key Features | Reference |
|---|---|---|---|---|
| Aldehyde or Ketone | Ethylene Glycol, Acid Catalyst | Cyclic Acetal (1,3-dioxolane) | Stable to bases and nucleophiles; reversible with aqueous acid. | study.comlibretexts.orgwikipedia.org |
Oxidation and Reduction Chemistry for Modifying Alcohol Functionality
The hydroxyl groups of ethylene glycol can be oxidized to form various carbonyl compounds. The oxidation can be controlled to yield different products. For instance, the vapor phase oxidation of ethylene glycol over a copper-containing catalyst can produce glyoxal. google.com Enzymatic oxidation using alcohol oxidases from methanol yeast also yields glyoxal via a glycolaldehyde intermediate. nih.govtandfonline.com The pH of the reaction can influence the optimal conditions for the oxidation of ethylene glycol and the intermediate glycolaldehyde. nih.gov
| Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|
| Copper-containing catalyst (vapor phase) | Glyoxal | google.com |
| Alcohol oxidase (from Candida sp.) | Glyoxal (via glycolaldehyde) | nih.gov |
| Glycerol (B35011) oxidase (from Aspergillus japonicus) | Glyoxal (via glycolaldehyde) | tandfonline.com |
Conversely, while ethylene glycol is itself a product of the reduction of compounds like oxalic acid, its own hydroxyl groups are generally not further reduced under standard conditions. However, ethylene glycol can act as a reducing agent in certain contexts, for example, in the preparation of palladium-silver membranes where it is used as a reducing agent in an electroless plating process. researchgate.net Catalytic hydrodeoxygenation of ethylene glycol can lead to the formation of ethane and ethylene. researchgate.net
Stereoselective Derivatization for Chiral Resolution
While ethylene glycol itself is an achiral molecule, its derivatization can be crucial in processes involving chiral molecules. For instance, chiral derivatives of ethylene glycol can be synthesized and used as chiral building blocks or auxiliaries in asymmetric synthesis. The conformational analysis of ethylene glycol derivatives shows a preference for the gauche conformation due to stabilizing interactions like hydrogen bonding. youtube.com
In the context of chiral resolution, although direct stereoselective derivatization of the symmetrical ethylene glycol is not applicable, its derivatives can be involved in such processes. For example, in the synthesis of complex chiral molecules, ethylene glycol-derived protecting groups can be used to mask reactive sites while stereoselective reactions are carried out elsewhere in the molecule. Furthermore, enzyme-catalyzed kinetic resolutions are a powerful tool for separating enantiomers of chiral alcohols, and while ethylene glycol is not a substrate for this, the principles can be applied to more complex diols. mdpi.com
Applications of Ethylene Glycol in Complex Molecule Synthesis
Ethylene glycol is a fundamental C2 building block and a key monomer in the synthesis of various polymers. Its most significant application is in the production of polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), through polycondensation with dicarboxylic acids or their esters. researchgate.netrevmaterialeplastice.rotandfonline.com It is also a precursor for the synthesis of polyesterethers through ruthenium-catalyzed reactions that involve both dehydrogenation and dehydration pathways. st-andrews.ac.ukacs.org
Beyond polymerization, ethylene glycol's derivatives are used in the synthesis of a wide array of organic compounds. The formation of 1,4-dioxane through its dehydration is a key industrial process. vedantu.comgoogle.comgoogle.com Its ability to act as a solvent and a reactant makes it valuable in numerous chemical transformations. youtube.com
Environmental Chemical Pathways and Degradation Mechanisms Academic Perspective
Abiotic Degradation Pathways of Glycols in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For glycols, these pathways primarily involve reactions with atmospheric components and hydrolysis in aqueous environments.
Photo-Oxidative Degradation in the Atmosphere
In the atmosphere, the primary abiotic degradation pathway for many organic compounds, including glycols, is through photo-oxidation. This process is initiated by photochemically produced hydroxyl radicals (•OH). nih.gov For instance, triethylene glycol (TEG) is known to be degraded in the atmosphere by reacting with these hydroxyl radicals. nih.gov Similarly, the gas-phase photo-oxidation of 2-ethoxyethanol, a type of glycol ether, is initiated by the OH radical, leading to the formation of highly oxygenated organic molecules (HOMs). acs.org
The rate of this degradation can be significant. For ethylene (B1197577) glycol, its half-life in the atmosphere is estimated to be around 24 hours due to its reaction with hydroxyl radicals. While specific data for Treibs' glycol is unavailable, its complex structure would likely also be susceptible to attack by hydroxyl radicals, leading to its eventual breakdown in the atmosphere.
Advanced oxidation processes, such as those involving UV light and hydrogen peroxide or the photo-Fenton reaction, have been shown to effectively degrade various glycols in laboratory settings. cdc.govscielo.br These processes generate highly reactive hydroxyl radicals that can break down the glycol structure into smaller, less harmful compounds. cdc.govetasr.cometasr.com For example, photo-Fenton treatment of polyethylene (B3416737) glycol (PEG) resulted in a rapid reduction of its molecular weight. scielo.br
Hydrolytic Stability and Cleavage Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, simple glycols like ethylene and propylene (B89431) glycol are resistant to hydrolysis under typical environmental conditions. cdc.gov However, the stability of more complex glycol derivatives can be influenced by their specific chemical structures.
Research on the hydrolytic stability of esters has shown that the inclusion of certain polyalkylene glycols (PAGs) can significantly improve their resistance to hydrolysis. emerald.comemerald.com This suggests that the interaction of glycols with other compounds in the environment can influence their stability and degradation.
Biotransformation and Biodegradation Mechanisms of Glycols
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of glycols. A wide range of bacteria and other microbes have been shown to utilize glycols as a source of carbon and energy.
Microbial Degradation Pathways and Intermediates
The microbial degradation of glycols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. cdc.gov For ethylene glycol, a common pathway involves a series of oxidation reactions to produce glycoaldehyde, glycolic acid, and finally glyoxylic acid. cdc.govasm.orgoup.com These intermediates are then further metabolized by the microorganisms.
Similarly, propylene glycol is biodegraded by various microorganisms, with half-lives in surface waters typically ranging from 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. cdc.gov The degradation of propylene glycol can lead to the formation of metabolites such as propionaldehyde, n-propanol, and propanoic acid. dtic.mil
Soil microorganisms have been shown to degrade a variety of polyethylene glycols (PEGs), with a strain of Pseudomonas aeruginosa capable of utilizing PEGs with a molecular weight up to 20,000. nih.govnih.gov The degradation of high-molecular-weight PEGs often involves the excretion of extracellular enzymes that break the polymer into smaller, more easily metabolized fragments like ethylene glycol and diethylene glycol. nih.govasm.org
The rate of biodegradation is influenced by several factors, including the concentration of the glycol, temperature, and the availability of nutrients like nitrogen and phosphorus. cdc.govdtic.milosti.govlsu.educanada.ca High concentrations of glycols can sometimes be toxic to microbial populations, inhibiting their degradation. lsu.edu
Enzymatic Systems Involved in Glycol Breakdown
The microbial degradation of glycols is mediated by specific enzymatic systems. In aerobic bacteria, the initial oxidation of the alcohol group of a glycol is often catalyzed by an alcohol dehydrogenase or an oxidase. asm.orgresearchgate.net For example, in Pseudomonas putida, the metabolism of ethylene glycol involves enzymes such as tartronate (B1221331) semialdehyde synthase, malate (B86768) synthase, and isocitrate lyase. asm.org
In the context of polyethylene terephthalate (B1205515) (PET) plastic degradation, enzymes like PETase and MHETase break down the polymer into its building blocks, ethylene glycol and terephthalic acid (TPA). diamond.ac.uk Subsequently, other enzymes, such as TPADO, can break down TPA. diamond.ac.uk
Under anaerobic conditions, the degradation of PEGs by bacteria like Pelobacter venetianus involves enzymes such as a diol dehydratase and a PEG acetaldehyde (B116499) lyase. nih.gov These enzymes are typically oxygen-sensitive and require a reductant for their activity. nih.gov
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of Treibs glycol in laboratory settings?
Methodological Answer:
- Begin by defining key variables (e.g., temperature, solvent polarity, catalyst concentration) using factorial design to isolate their effects on yield .
- Employ kinetic studies to monitor reaction progress (e.g., via HPLC or NMR) and identify rate-limiting steps .
- Validate reproducibility by repeating experiments under controlled conditions (≥3 trials) and reporting standard deviations .
- Example Table: Synthesis Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +22% |
| Catalyst | 0.1–0.5 mol% | 0.3 mol% | +15% |
Q. How can researchers rigorously characterize the structural and functional properties of this compound?
Methodological Answer:
- Use spectroscopic techniques :
- NMR (¹H/¹³C) to confirm molecular structure and purity .
- FT-IR to identify functional groups (e.g., hydroxyl peaks at 3200–3600 cm⁻¹) .
Q. What protocols ensure accurate assessment of this compound purity in complex matrices?
Methodological Answer:
- Implement standard addition methods in HPLC to mitigate matrix interference .
- Validate results using independent techniques (e.g., melting point analysis vs. NMR) to confirm consistency .
- Report detection limits (LOD/LOQ) and recovery rates (%) for transparency .
Advanced Research Questions
Q. How do researchers analyze the stability of this compound under varying environmental conditions (e.g., pH, UV exposure)?
Methodological Answer:
- Conduct accelerated degradation studies :
Q. What methodologies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
Methodological Answer:
- Perform dose-response meta-analysis to reconcile discrepancies, accounting for model-specific variables (e.g., cell line vs. organism metabolism) .
- Validate findings using comparative toxicogenomics (e.g., RNA-seq to identify differentially expressed genes in hepatotoxicity) .
- Example Table: Toxicity Data Comparison
| Study Type | LD₅₀ (mg/kg) | Key Endpoint | Confounding Factor |
|---|---|---|---|
| In vitro (HEK293) | N/A | Mitochondrial dysfunction | High glucose media |
| In vivo (rat) | 1200 | Renal toxicity | Metabolic enzyme variation |
Q. How can advanced statistical models improve the interpretation of this compound’s reactivity in catalytic systems?
Methodological Answer:
- Apply multivariate regression to correlate catalytic activity with structural descriptors (e.g., Hammett constants, steric parameters) .
- Use machine learning (e.g., random forest) to predict reaction outcomes from historical datasets .
- Report confidence intervals and p-values to distinguish correlation from causation .
Q. What strategies address ethical and reproducibility challenges in ecotoxicological studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
